Regioisomeric Differentiation: 2-Piperidinylmethyl vs. 4-Piperidinylmethyl Attachment
The compound bears the methylene bridge at the 2 position of the piperidine ring, distinguishing it from the 4-substituted regioisomer (CAS 1220030-06-7) and the 3-substituted isomer (CAS 1220173-99-8). The 2-substitution places the pyrrolidine moiety in closer spatial proximity to the piperidine nitrogen, creating a distinct intramolecular distance and angular relationship between the two basic nitrogen centers. In the context of the tachykinin antagonist scaffold claimed in US 5,635,510, the pyrrolidin-3-yl-alkyl-piperidine core is defined broadly, but regioisomeric variation at the piperidine attachment site is known to modulate NK₁/NK₂ binding selectivity [1]. However, specific quantitative binding data (Ki, IC₅₀) for this exact compound at NK₁ or NK₂ receptors have not been identified in the public literature as of the search date [2]. The differentiation therefore rests on structural identity rather than on published comparative pharmacology.
| Evidence Dimension | Piperidine ring attachment position (regioisomerism) |
|---|---|
| Target Compound Data | Methylene bridge at piperidine 2-position; InChI Key: UHXQEBFRSGXNPI-UHFFFAOYSA-N |
| Comparator Or Baseline | 4-substituted isomer (CAS 1220030-06-7): bridge at piperidine 4-position; 3-substituted isomer (CAS 1220173-99-8): bridge at piperidine 3-position |
| Quantified Difference | Structural: distinct InChI Keys and topological polar surface area (TPSA) values. Quantitative pharmacological difference: no published direct comparative binding data identified. |
| Conditions | Structural comparison based on IUPAC nomenclature and CAS registry assignments. Pharmacological context derived from patent family US 5,635,510 covering substituted pyrrolidin-3-yl-alkyl-piperidines as tachykinin antagonists. |
Why This Matters
Procurement of the correct regioisomer is essential for SAR studies, as the attachment position dictates the three-dimensional presentation of pharmacophoric elements; substitution with the wrong regioisomer invalidates structure-activity correlations.
- [1] Burkholder TP, Kudlacz EM, Maynard GD. Substituted pyrrolidin-3-yl-alkyl-piperidines. US Patent 5,635,510. Issued June 3, 1997. View Source
- [2] BindingDB, ChEMBL, and PubMed searches conducted for '1-(2-piperidinylmethyl)-3-pyrrolidinol' and CAS 1220021-35-1 (accessed 2026). No direct quantitative binding data for the target compound at NK₁, NK₂, or sigma receptors were identified. View Source
